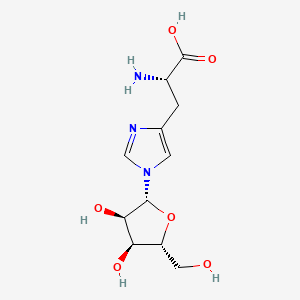
n-Ribosylhistidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ribosylhistidine, also known as his-R, belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Ribosylhistidine is soluble (in water) and a moderately acidic compound (based on its pKa). N-Ribosylhistidine has been detected in multiple biofluids, such as urine and blood. N-Ribosylhistidine has been linked to the inborn metabolic disorders including histidinemia.
N-Ribosylhistidine is a glyco-amino acid.
Aplicaciones Científicas De Investigación
Biosynthetic Incorporation in Proteins
n-Ribosylhistidine plays a critical role in protein functions. Its biosynthetic incorporation into proteins is valuable for probing protein structure and function. This incorporation is particularly significant in understanding protein stability as influenced by histidine, such as in the pathogenesis of anthrax toxin. Fluorinated amino acids like fluorohistidine, which can be biosynthetically incorporated into proteins, have been instrumental in this research, offering insights into protein conformation changes (Eichler et al., 2005).
Formation in Histidinemia
n-Ribosylhistidine formation in histidinemia, a genetic disorder, has been explored in research. Studies suggest it forms through the catalytic action of enzymes like NAD(P)+ nucleosidase, highlighting its potential significance in understanding metabolic disorders (Imamura, Watanabe, & Wada, 1985).
Role in Protein Stability
Research has shown that histidine tags (His-tags) can impact the stability and function of recombinant proteins. These His-tags, which can include n-Ribosylhistidine, are used in protein isolation and their effect on protein thermal stability has been a subject of study, yielding insights into protein engineering (Booth et al., 2018).
Propiedades
Número CAS |
98379-91-0 |
|---|---|
Nombre del producto |
n-Ribosylhistidine |
Fórmula molecular |
C11H17N3O6 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O6/c12-6(11(18)19)1-5-2-14(4-13-5)10-9(17)8(16)7(3-15)20-10/h2,4,6-10,15-17H,1,3,12H2,(H,18,19)/t6-,7+,8+,9+,10+/m0/s1 |
Clave InChI |
TTYCFBAOLXCFAB-VAPHQMJDSA-N |
SMILES isomérico |
C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
SMILES canónico |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N |
Otros números CAS |
98379-91-0 |
Descripción física |
Solid |
Sinónimos |
His-R N(tau)-ribosylhistidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)